Methyl 6-bromo-2-cyano-3-nitrobenzoate
Description
Methyl 6-bromo-2-cyano-3-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 6-position, a cyano group at the 2-position, and a nitro group at the 3-position of the aromatic ring. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nature of the nitro and cyano groups enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions at the bromine site. Its ester functionality also allows for further derivatization, such as hydrolysis or transesterification .
Properties
IUPAC Name |
methyl 6-bromo-2-cyano-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)8-5(4-11)7(12(14)15)3-2-6(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCGWPRPTLIMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-cyano-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and cyano group introduction. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-cyano-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The primary product is the corresponding amine derivative.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-2-cyano-3-nitrobenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-cyano-3-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in chemical reactions, it may act as an electrophile or nucleophile, facilitating various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and applications can be contextualized by comparing it to structurally related benzoate esters:
Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8)
- Substituents: 6-amino, 2-bromo, 3-methoxy.
- Key Differences: The amino and methoxy groups are electron-donating, contrasting with the electron-withdrawing cyano and nitro groups in the target compound. The amino group enhances nucleophilicity at the 6-position, enabling coupling reactions, whereas the nitro group in the target compound promotes electrophilic aromatic substitution or reduction reactions.
- Applications: Used in medicinal chemistry for synthesizing bioactive molecules, leveraging its amino group for functionalization .
Methyl 3-nitrobenzoate
- Substituents: 3-nitro (simpler structure without bromo or cyano groups).
- Key Differences: Lacks bromine and cyano substituents, reducing steric hindrance and electronic complexity. The nitro group alone provides moderate electron-withdrawing effects, making the ester less reactive toward nucleophilic attack compared to the target compound.
- Applications : A model compound for studying ester hydrolysis kinetics and nitro group reduction .
Sandaracopimaric Acid Methyl Ester
- Substituents : A diterpene-derived methyl ester with fused cyclic structures (from resin acids).
- Key Differences: Non-aromatic, with a complex tricyclic framework. Lumsden-Platker fragmentation patterns in mass spectrometry differ significantly from aromatic benzoates .
- Applications : Studied in natural product chemistry for resin acid derivatives and their industrial applications .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
| Property | Methyl 6-bromo-2-cyano-3-nitrobenzoate | Methyl 6-amino-2-bromo-3-methoxybenzoate | Methyl 3-nitrobenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~285.1 | ~260.1 | ~181.1 |
| Electron Effects | Strongly electron-withdrawing (NO₂, CN) | Electron-donating (NH₂, OCH₃) | Moderately electron-withdrawing (NO₂) |
| Solubility | Low in polar solvents due to nitro/cyano | Moderate in polar aprotic solvents | Soluble in acetone, DMSO |
| Reactivity | High electrophilicity at C-6 (Br) | Nucleophilic at C-6 (NH₂) | Mild electrophilicity at C-3 |
| Applications | Pharmaceutical intermediates, agrochemicals | Drug discovery, specialty chemicals | Kinetic studies, catalysis |
Notes:
- The bromine atom in both brominated compounds enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), but the target compound’s electron-deficient aromatic ring may require specialized catalysts .
- The cyano group in the target compound can act as a directing group in metal-catalyzed reactions or be reduced to an amine for further functionalization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
